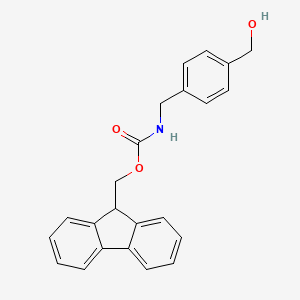

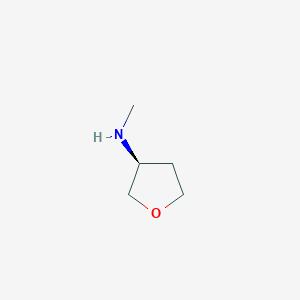

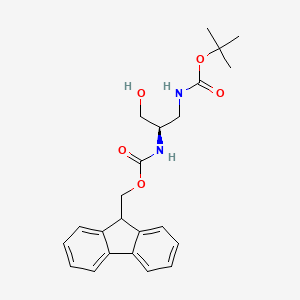

![molecular formula C10H15FN2O B1395013 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol CAS No. 1179154-46-1](/img/structure/B1395013.png)

2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol

Overview

Description

“2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol” is a complex organic compound. It is an amine, which are derivatives of ammonia and contain a nitrogen atom with a lone pair. Amines are classified based on the number of alkyl groups attached to the nitrogen .

Synthesis Analysis

The synthesis of such amines can be achieved through various methods. One common approach involves the esterification of p-nitro benzoic acid to its ethyl ester followed by nitro reduction. Alternatively, the process could start with nitro reduction leading to p-amino benzoic acid, followed by formation of the related ethyl ester product .Molecular Structure Analysis

The molecular structure of amines is determined by the number and type of substituents attached to the nitrogen atom. The nitrogen atom in an amine forms three bonds and has one lone pair, giving it a neutral bonding pattern .Chemical Reactions Analysis

Amines undergo a variety of chemical reactions, including substitution with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .Scientific Research Applications

Receptor Differentiation

One significant application of structurally similar compounds to 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol is in the differentiation of receptor types. Lands, Ludueña, and Buzzo (1967) found that modifying structures similar to 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol can change sympathomimetic activity, thus helping in distinguishing between β-1 and β-2 receptor types (Lands, Ludueña, & Buzzo, 1967).

Peptide Chemistry

In peptide chemistry, Chantreux et al. (1984) used a group structurally related to 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol as a carboxyl-protecting group in amino acids and peptides, highlighting the compound's utility in facilitating peptide synthesis (Chantreux, Gamet, Jacquier, & Verducci, 1984).

Antibacterial Applications

Asghari, Ramezani, and Mohseni (2014) explored the antibacterial properties of compounds related to 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol, finding moderate effectiveness against bacterial growth, particularly against Pseudomonas aeruginosa (Asghari, Ramezani, & Mohseni, 2014).

Fluorescence Studies

Hisham et al. (2019) investigated the fluorescence behavior of N-aryl-2-aminoquinolines, which are structurally related to 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol, in various solvents. They found that hydrogen bonding, substituent types, and excited-state intramolecular proton transfer significantly influence fluorescence quenching (Hisham, Tajuddin, Chee, Hasan, & Abdullah, 2019).

Synthesis of Schiff and Mannich Bases

Bekircan and Bektaş (2008) described the synthesis of Schiff and Mannich bases of isatin derivatives with structures similar to 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol. This illustrates the compound's potential in the formation of complex organic structures (Bekircan & Bektaş, 2008).

Antihypoxic Activity

Gein et al. (2015) synthesized compounds structurally related to 2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol and evaluated their antihypoxic activity, demonstrating potential medical applications (Gein, Rogachev, Bobyleva, Apushkin, Veikhman, & Nasakin, 2015).

properties

IUPAC Name |

2-(4-amino-N-ethyl-2-fluoroanilino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15FN2O/c1-2-13(5-6-14)10-4-3-8(12)7-9(10)11/h3-4,7,14H,2,5-6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTRYPXWHWOBGLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCO)C1=C(C=C(C=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl [2-(5-chloro-1H-indol-3-yl)ethyl]carbamate](/img/structure/B1394931.png)

![N-Methyl-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1394936.png)

![1,3,4,6-Tetramethyloctahydroimidazo[4,5-d]imidazole-2,5-diol](/img/structure/B1394937.png)

![Methyl 3-[(methylamino)sulfonyl]-1-benzothiophene-2-carboxylate](/img/structure/B1394948.png)

![5-{3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl}-1,3,4-oxadiazol-2(3H)-one](/img/structure/B1394950.png)